2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Description
2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused cyclopentane-pyridine core with chloro, isobutyl, and nitrile substituents.
Properties
Molecular Formula |
C13H15ClN2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-chloro-4-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H15ClN2/c1-8(2)6-10-9-4-3-5-12(9)16-13(14)11(10)7-15/h8H,3-6H2,1-2H3 |
InChI Key |
HJJBRCLZNSEPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=NC2=C1CCC2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of triethylamine as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the nitrile group to amines using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide at room temperature in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkylating agents such as benzyl chloride or 1,2-dibromoethane.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a fluorescent probe or inhibitor of protein kinases.
Medicine: Investigated for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with protein kinases or calcium channels, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The cyclopenta[b]pyridine-3-carbonitrile scaffold is highly tunable, with substituents at positions 2, 4, and 7 significantly influencing properties. Key analogs include:
- CAPD-1 : 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene) derivative .
- CAPD-2 : 2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene) derivative .
- CAPD-4 : 2-Ethoxy-4-(2-methoxyphenyl)-7-(2-methoxybenzylidene) derivative .
- Difluoromethyl analog : 2-Chloro-4-(difluoromethyl) derivative synthesized via late-stage fluorination .
- Sulfanyl derivatives : 3-[(Phenylmethyl)thio] and related variants .
Key Differences :
Physicochemical Properties
Spectroscopic Data :
Thermal Stability :
Corrosion Inhibition Performance
The CAPD series demonstrates mixed-type inhibition in sulfuric acid, with efficiencies up to 97.7% (CAPD-1 at 1.0×10⁻³ M) . Performance correlates with substituent effects:
| Compound | Inhibition Efficiency (%) | Adsorption Energy (dEads/dN, kcal/mol) |
|---|---|---|
| CAPD-1 | 97.7 | -471.73 |
| CAPD-2 | 95.3 | -454.99 |
| CAPD-3 | 94.8 | -423.90 |
| CAPD-4 | 93.3 | -405.34 |
Data sourced from electrochemical and computational studies .
Target Compound Hypotheses :
- Isobutyl Group : The bulky alkyl substituent may enhance hydrophobicity but reduce adsorption efficiency compared to electron-donating aryl groups in CAPD-1.
- Chloro Group : Similar to alkoxy groups, it may participate in chemisorption via lone-pair electrons, though less effectively than pyridinyl nitrogen .
Computational Insights
- DFT Calculations : CAPD-1 exhibits the highest EHOMO (-5.12 eV) and lowest ΔE (2.34 eV), indicating strong electron donation and reactivity .
- MC Simulations : Adsorption energy trends (CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4) align with inhibition efficiency, emphasizing the role of heteroatoms and planar aromatic systems .
Crystallographic and Conformational Analysis
- Crystal Structures: Analogs like 2-benzylamino-4-p-tolyl derivative adopt envelope conformations in the cyclopentane ring, influencing molecular packing and surface adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
